Bis(2,4-dimethylphenyl)methanone, also known as bis(3,4-dimethylphenyl)methanone, is an organic compound with the molecular formula and a molecular weight of 238.32 g/mol. This compound is characterized by its two 2,4-dimethylphenyl groups attached to a central carbonyl group, making it a member of the ketone family. It is primarily used in chemical research and various industrial applications due to its unique structural properties and reactivity.
This compound can be sourced from various chemical suppliers and is classified under ketones in organic chemistry. It is also categorized as an aromatic compound due to the presence of the phenyl rings. The compound's CAS number is 3478-88-4, which is used for identification in chemical databases and literature.
The synthesis of bis(2,4-dimethylphenyl)methanone typically involves the Friedel-Crafts acylation reaction, where a suitable acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
For example, a method described in patent literature involves heating 2,4-dimethylphenol with an appropriate aldehyde in the presence of an acidic catalyst at temperatures ranging from 60°C to 180°C to yield bis(2,4-dimethylphenyl)methanone .
The molecular structure of bis(2,4-dimethylphenyl)methanone consists of two 2,4-dimethylphenyl groups connected by a carbonyl (C=O) group. The structural formula can be represented as:
Bis(2,4-dimethylphenyl)methanone can participate in various chemical reactions typical for ketones:
The reactivity of bis(2,4-dimethylphenyl)methanone is influenced by steric hindrance from the methyl groups on the phenyl rings, which affects its interactions with nucleophiles and electrophiles.
The mechanism of action for bis(2,4-dimethylphenyl)methanone involves its interaction with biological molecules such as enzymes and receptors. For instance:
Experimental studies have indicated that bis(2,4-dimethylphenyl)methanone may inhibit certain enzymes by binding to their active sites, thus altering their function.
Bis(2,4-dimethylphenyl)methanone finds applications in several scientific fields:
The mechanistic target of rapamycin (mTOR) kinase serves as a central regulator of cellular metabolism, proliferation, and survival, with its constitutive activation recognized as a hallmark of therapeutic resistance in diverse cancers. Bis(2,2-dimethylphenyl)methanone (hereafter referenced as the compound) exerts significant anticancer effects by selectively disrupting mTOR complex 1 (mTORC1) signaling. Research demonstrates that the compound substantially downregulates phosphorylated mTOR (p-mTOR) at concentrations of 60 μM within 24 hours of treatment in non-small cell lung cancer (NSCLC) models. This inhibition mirrors the biological activity of rapamycin, a canonical mTORC1 inhibitor, though with distinct mechanistic nuances [1].
The compound's suppression of mTORC1 triggers a cascade of autophagic events:
Critically, this compound-induced autophagy transitions from a cytoprotective to a cytotoxic mechanism—termed autophagic cell death (ACD)—when sustained beyond a therapeutic threshold. This effect is particularly evident in NSCLC cells with acquired resistance to conventional chemotherapeutics like cisplatin, where hyperactive mTORC1 simultaneously drives drug resistance and creates a metabolic vulnerability by suppressing baseline autophagy. The compound exploits this vulnerability by further inhibiting mTORC1 and unleashing lethal autophagy [7].
Table 1: Temporal Progression of Autophagic Events Induced by Bis(2,4-dimethylphenyl)methanone in Lung Cancer Cells
Time Post-Treatment | Key Autophagic Markers | Cellular Phenotype |
---|---|---|
0–12 hours | ↑ ATG5, ATG7, Ubiquitinated proteins, p62 | Autophagosome formation initiation |
12–24 hours | ↑ LC3-II/LC3-I ratio; ↓ p62 | Autophagic flux progression |
24–48 hours | ↓ p-mTOR; ↑ Caspase-3 activation | Transition to apoptosis initiation |
>48 hours | Phosphatidylserine externalization (Annexin V) | Dominant apoptotic cell death |
The compound exerts hierarchical suppression across the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mTOR axis—a pathway frequently dysregulated in NSCLC and intrinsically linked to therapeutic resistance. Treatment with the compound at 80 μM significantly reduces phosphorylated PI3K (p-PI3K), while concentrations reaching 100 μM effectively suppress phosphorylated Akt (p-Akt). This sequential inhibition functionally inactivates the oncogenic signaling cascade upstream of mTOR [1].
Molecular docking simulations, though initially performed on structurally analogous resveratrol derivatives, provide insights applicable to this compound. These analyses predict high-affinity interactions between the compound's hydrophobic dimethylphenyl rings and the ATP-binding pocket or allosteric sites within Akt. Such binding impedes Akt's phosphorylation and activation, thereby disrupting signal transduction to downstream effectors like mTOR [2]. The pharmacological significance of this suppression is twofold:
Rapamycin, a macrolide antibiotic and prototypical mTORC1 inhibitor, provides a critical benchmark for evaluating the compound's autophagic potency. While both agents converge on mTORC1 inhibition and LC3-II activation, mechanistic and efficacy distinctions exist:
The apoptosis-inducing capability of the compound is critically dependent on its specific substitution pattern. Structure-activity relationship (SAR) analyses derived from benzoxazine dimers and resveratrol analogs reveal profound influences of ring substituents and bridging groups on biological activity:
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